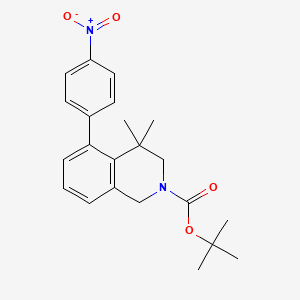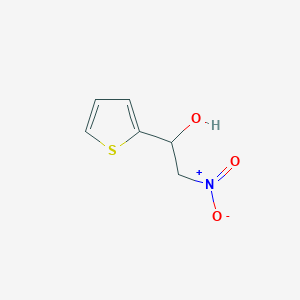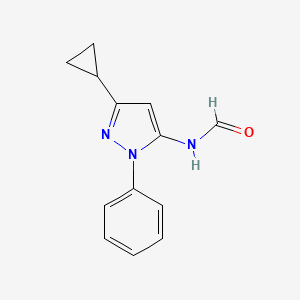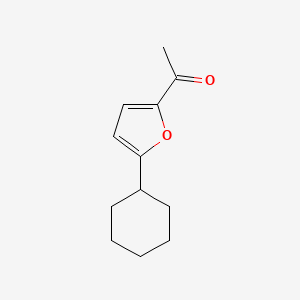
1-(5-Cyclohexylfuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Cyclohexylfuran-2-yl)ethanone is an organic compound featuring a furan ring substituted with a cyclohexyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(5-Cyclohexylfuran-2-yl)ethanone can be achieved through several routes. One common method involves the reaction of 5-cyclohexylfuran with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(5-Cyclohexylfuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
1-(5-Cyclohexylfuran-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the synthesis of materials with desired chemical and physical properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(5-Cyclohexylfuran-2-yl)ethanone exerts its effects depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the ethanone group can form hydrogen bonds with various functional groups. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
1-(5-Cyclohexylfuran-2-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Methylfuran-2-yl)ethanone: Similar structure but with a methyl group instead of a cyclohexyl group, leading to different physical and chemical properties.
1-(5-Phenylfuran-2-yl)ethanone: Contains a phenyl group, which can result in different reactivity and biological activity.
1-(5-Cyclohexylthiophene-2-yl)ethanone: A thiophene ring instead of a furan ring, affecting the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of a cyclohexyl group and a furan ring, which imparts specific steric and electronic characteristics that can be exploited in various applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(5-cyclohexylfuran-2-yl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
JWDBUZPMTHQGCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


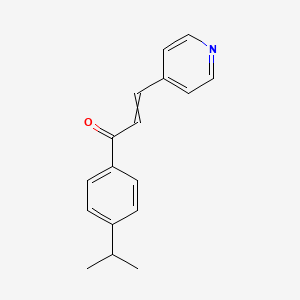

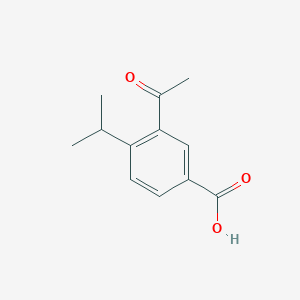

![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)

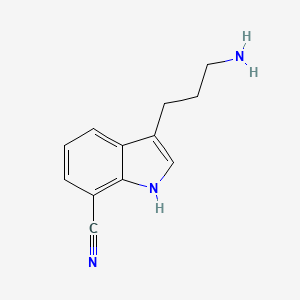
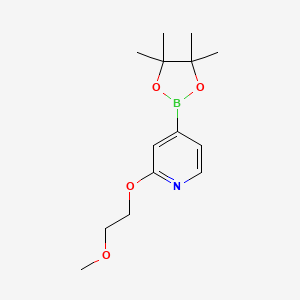
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)

